

# 5a-Androstenone-d4 safety data sheet and handling precautions

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Compound of Interest

Compound Name: 5a-Androstenone-d4

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# 5α-Androstenone-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and relevant biological context for  $5\alpha$ -Androstenone-d4. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

#### **Chemical and Physical Properties**

 $5\alpha$ -Androstenone-d4 is a deuterated isotopologue of  $5\alpha$ -Androstenone, a C19 steroid. The deuterium labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.



Property	Value
Chemical Name	(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio- 10,13-dimethyl-1,5,6,7,8,9,11,12,14,15- decahydrocyclopenta[a]phenanthren-3-one
Synonyms	16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)- Androst-16-en-3-one-2,2,4,4-D4
Molecular Formula	C19D4H24O
Molecular Weight	276.45 g/mol
CAS Number (Unlabeled)	18339-16-7
Appearance	Solid
Storage Temperature	+4°C

#### **Safety Data and Hazard Information**

The safety profile of  $5\alpha$ -Androstenone-d4 is expected to be comparable to its non-deuterated counterpart,  $5\alpha$ -Androstenone. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin.

**GHS Classification** 

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled

#### **Estimated Acute Toxicity Values**

Based on the GHS hazard classifications, the following are the estimated ranges for acute toxicity.



Route of Exposure	Endpoint	Estimated Value Range
Oral	LD50	300 - 2000 mg/kg
Dermal	LD50	1000 - 2000 mg/kg
Inhalation (dusts/mists)	LC50	1 - 5 mg/L

These values are estimates based on the GHS classification criteria and may not represent exact experimental values.

## Handling Precautions and Personal Protective Equipment (PPE)

Due to the potential hazards, appropriate precautions must be taken when handling  $5\alpha$ -Androstenone-d4.

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
  - Respiratory Protection: If handling large quantities or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

## **Storage and Disposal**

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

#### **Storage**



Store  $5\alpha$ -Androstenone-d4 in a tightly sealed container in a cool, dry, and well-ventilated area at  $+4^{\circ}$ C.[1] Protect from light.

#### **Disposal**

 $5\alpha$ -Androstenone-d4 is a deuterated compound and is not radioactive. Disposal should be in accordance with local, state, and federal regulations for chemical waste. It should not be disposed of down the drain.

# Experimental Protocol: Quantitative Analysis of 5α-Androstenone using Isotope Dilution Mass Spectrometry

5α-Androstenone-d4 is an ideal internal standard for the accurate quantification of endogenous 5α-Androstenone in biological matrices by isotope dilution mass spectrometry (ID-MS).

#### **Principle**

A known amount of  $5\alpha$ -Androstenone-d4 is added to a biological sample. The deuterated and non-deuterated forms of the analyte are co-extracted, purified, and analyzed by LC-MS/MS. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the endogenous analyte, correcting for any sample loss during preparation.

#### Methodology

- Sample Preparation:
  - To a known volume of the biological matrix (e.g., plasma, serum, tissue homogenate), add
     a precise amount of 5α-Androstenone-d4 solution of a known concentration.
  - Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether, diethyl ether).
  - Evaporate the organic solvent under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.



- LC-MS/MS Analysis:
  - Inject the reconstituted sample into an LC-MS/MS system.
  - Use a suitable C18 column for chromatographic separation.
  - $\circ$  Optimize the mass spectrometer for the detection of the precursor and product ions of both 5 $\alpha$ -Androstenone and 5 $\alpha$ -Androstenone-d4.
  - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Quantification:
  - $\circ$  Generate a calibration curve using known concentrations of unlabeled 5 $\alpha$ -Androstenone and a fixed concentration of 5 $\alpha$ -Androstenone-d4.
  - $\circ$  Calculate the concentration of 5 $\alpha$ -Androstenone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

#### **Method Validation**

The analytical method should be validated according to established guidelines to ensure its accuracy and reliability.[2][3][4] Key validation parameters include:

- Linearity
- Accuracy and Precision (intra- and inter-day)
- Limit of Detection (LOD) and Limit of Quantification (LOQ)
- Selectivity and Specificity
- Matrix Effects
- Stability (freeze-thaw, bench-top, long-term)

#### **Biological Context and Signaling Pathways**



5α-Androstenone is a naturally occurring steroid with pheromonal properties in some mammals.[5] It is biosynthesized from cholesterol and is further metabolized to other steroids.

#### Biosynthesis and Metabolism of 5α-Androstenone

The biosynthesis of  $5\alpha$ -Androstenone begins with pregnenolone, which is converted to 5,16-androstadien- $3\beta$ -ol by the enzyme complex andien- $\beta$ -synthase (which includes CYP17A1).[6] [7] This intermediate is then converted to  $5\alpha$ -Androstenone through the actions of  $3\beta$ -hydroxysteroid dehydrogenase ( $3\beta$ -HSD) and  $5\alpha$ -reductase.[8]  $5\alpha$ -Androstenone can be further metabolized to the odorous steroids  $3\alpha$ -androstenol and  $3\beta$ -androstenol by 3-ketosteroid reductases.[5]



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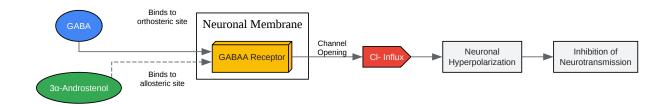
Biosynthesis and metabolism of  $5\alpha$ -Androstenone.

## Potential Signaling Pathway: Modulation of GABAA Receptors

The metabolite of  $5\alpha$ -Androstenone,  $3\alpha$ -androstenol, has been shown to be a potent positive allosteric modulator of the GABAA receptor. This suggests a potential mechanism of action for the physiological effects of  $5\alpha$ -Androstenone.

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.  $3\alpha$ -androstenol can bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA and further increasing chloride influx. This potentiation of GABAergic inhibition can lead to anxiolytic and sedative effects.





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Modulation of the GABA<sub>A</sub> receptor by  $3\alpha$ -androstenol.

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